molecular formula C12H7N3S B14289943 Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- CAS No. 115913-34-3

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-

Katalognummer: B14289943
CAS-Nummer: 115913-34-3
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: NPYCPZFCTUEWIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- consists of a quinoline ring fused with a thiophene ring, with an amino group and a carbonitrile group attached to the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of aryl-amine derivatives and other chemical reagents. For example, the condensation of 2-chlorothiophene-3-carboxylic acid with aryl-amine derivatives can lead to the formation of thienoquinoline derivatives .

Industrial Production Methods

Industrial production methods for Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

115913-34-3

Molekularformel

C12H7N3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

3-aminothieno[2,3-b]quinoline-2-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-6-10-11(14)8-5-7-3-1-2-4-9(7)15-12(8)16-10/h1-5H,14H2

InChI-Schlüssel

NPYCPZFCTUEWIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C(=C(SC3=N2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.